4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an azetidine ring, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the imidazole derivative, which is then reacted with an azetidine precursorThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like ethanol or dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, using reagents like sodium hydride and alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides, anhydrous aluminum chloride
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted azetidine derivatives
Scientific Research Applications
4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The azetidine ring may interact with protein structures, altering their function. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole: Known for its broad range of biological activities.
Imidazo[1,2-a]pyridine: Used in the development of various pharmaceuticals.
Uniqueness
4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5S/c1-18-12-14-3-2-11(15-12)17-7-10(8-17)6-16-5-4-13-9-16/h2-5,9-10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWQVRVEJQUNEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CC(C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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